molecular formula C9H9N3O2 B2382735 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one CAS No. 83112-44-1

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one

Cat. No.: B2382735
CAS No.: 83112-44-1
M. Wt: 191.19
InChI Key: GULMALYPRWHMKP-UHFFFAOYSA-N
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Description

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes an oxadiazinone ring fused with an aminophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzohydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the oxadiazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazinone derivatives.

    Reduction: Reduction reactions can convert the oxadiazinone ring into other functional groups.

    Substitution: The aminophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the aminophenyl group.

Scientific Research Applications

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(4-aminophenyl)benzothiazole: This compound shares the aminophenyl group but has a benzothiazole ring instead of an oxadiazinone ring.

    2-(4-aminophenyl)benzoxazole: Similar to the benzothiazole derivative, this compound features a benzoxazole ring.

    2-(4-aminophenyl)-1,3,4-oxadiazole: This compound has an oxadiazole ring, which is structurally related to the oxadiazinone ring.

Uniqueness

2-(4-aminophenyl)-4,5-dihydro-6H-1,3,4-oxadiazin-5-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-aminophenyl)-4H-1,3,4-oxadiazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-7-3-1-6(2-4-7)9-12-11-8(13)5-14-9/h1-4H,5,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULMALYPRWHMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2-p-nitrophenyl-4H,6H-1,3,4-oxadiazin-5-one (Example 17; 2.2 g.) in ethyl acetate (250 ml.) was hydrogenated in the presence of a 5% palladium-on-charcoal catalyst at laboratory temperature and atmospheric pressure until 670 ml. of hydrogen had been absorbed. The mixture was filtered and the filtrate was evaporated to dryness. There was thus obtained as solid residue 2-p-aminophenyl-4H,6H-1,3,4-oxadiazin-5-one, m.p. 253°-255° C. (with decomposition).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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